1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- is a complex organic compound with the molecular formula C14H18N2O. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core with a phenyl and methyl substituent. The stereochemistry of the compound is specified by the (5S,9S) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Diaza Group: The diaza group is introduced through nucleophilic substitution reactions, where nitrogen-containing nucleophiles react with the spirocyclic core.
Addition of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-: This compound lacks the stereochemical configuration specified by (5S,9S).
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5R,9R)-: This is a stereoisomer with a different spatial arrangement of atoms.
Uniqueness
1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (5S,9S) configuration may confer distinct properties compared to its stereoisomers, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(5S,9S)-9-methyl-7-phenyl-1,7-diazaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C14H18N2O/c1-11-10-16(12-6-3-2-4-7-12)13(17)14(11)8-5-9-15-14/h2-4,6-7,11,15H,5,8-10H2,1H3/t11-,14-/m0/s1 |
InChI Key |
RKJYQXVNMRPYBV-FZMZJTMJSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)[C@]12CCCN2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(C(=O)C12CCCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.